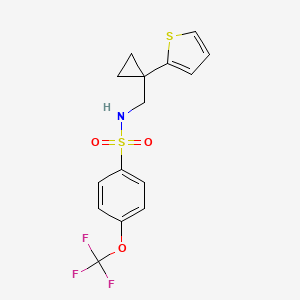

![molecular formula C12H11N3O4S B2679094 4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid CAS No. 101413-78-9](/img/structure/B2679094.png)

4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

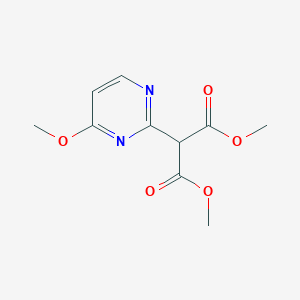

“4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C12H11N3O4S . It is related to a series of compounds synthesized by replacing the glutamic acid part of the Pemetrexed drug . These compounds have shown significant antiviral activity .

Synthesis Analysis

The synthesis of this compound involves replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The synthesized compounds are characterized by 1H and 13C NMR, LCMS, and FT-IR spectral techniques .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The compound is synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines .Applications De Recherche Scientifique

Synthesis and Potential Applications

Building Blocks for Pseudopeptide Synthesis : A study on the synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) has shown its potential as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. These compounds have versatile functionalities that allow for selective protection and coupling, making them suitable for the solid-phase synthesis of complex pseudopeptides (Pascal et al., 2000).

Heterocyclic Compound Synthesis : Research on the synthesis of compounds containing the 1,3,4-thiadiazole unit, such as 4-n-propoxy benzoic acid, highlights the production of new aromatic Schiff bases. These processes involve reactions with thiosemicarbazide and substituted benzaldehydes, indicating the versatility of these methods in creating a variety of compounds for further biological and chemical studies (Azeez & Hamad, 2017).

Photodecomposition Studies : The study on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, into hydroxybenzoic acids and benzoic acid itself under ultraviolet irradiation, provides insights into environmental remediation techniques and the potential for creating new materials through photodecomposition (Crosby & Leitis, 1969).

Crystal Structure Analysis : The crystal structures of various benzoic acid derivatives have been analyzed to understand their molecular arrangement, interactions, and potential applications in material science and molecular engineering (Obreza & Perdih, 2012).

Novel Series of α-Ketoamide Derivatives : A study involving the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, demonstrates the effectiveness of this reagent in enhancing yield and purity. This research contributes to the development of new compounds for pharmaceutical applications (El‐Faham et al., 2013).

Mécanisme D'action

While the exact mechanism of action of this compound is not specified in the available resources, it is known that the synthesized compounds showed 4- to 7-folds higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Orientations Futures

The future directions for this compound could involve further exploration of its antiviral properties, given its demonstrated activity against the Newcastle disease virus . Additionally, considering its structural similarity to Pemetrexed, a drug used in cancer treatment, it may also be worthwhile to investigate its potential antitumor properties.

Propriétés

IUPAC Name |

4-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-6(2-4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNGKZGRTLSGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)

![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2679019.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)

![dimethyl 2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2679030.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)